Bromobimane
Overview
Description
Bromobimane is a compound used in the fluorescent labeling of biological systems, particularly for labeling thiols in proteins and small molecules. Its utility stems from its ability to react with thiols, forming fluorescent adducts that can be easily detected and quantified. Bromobimane derivatives, such as monobromobimane (mBBr), have been extensively utilized for these purposes, demonstrating the importance of bromobimane in biochemical research (Kosower & Kosower, 1987).
Synthesis Analysis
The synthesis of bromobimane and related bromo-organic compounds involves various organic transformations, including bromination, cohalogenation, and cyclization. Bromination, a key step in the synthesis of these compounds, can be achieved using molecular bromine or alternative brominating agents. The development of solid bromine carriers has improved the safety and convenience of bromination reactions in organic synthesis (Saikia, Borah, & Phukan, 2016).
Molecular Structure Analysis
While specific molecular structure analysis of bromobimane was not directly found, studies on related bromo compounds, such as bromoform and bromobiphenyls, provide insights into the structural characteristics of brominated organic molecules. For example, the molecular structure of bromoform has been determined through microwave spectroscopy, offering a model for understanding the geometry and bond lengths typical of brominated compounds (Williams, Cox, & Gordy, 1952).
Chemical Reactions and Properties
Bromobimane is known for its selective reaction with thiols, a property that underlies its application in fluorescent labeling. This selective reactivity makes it a valuable tool for studying thiol-containing molecules in biological systems. The reaction involves the displacement of bromine by a thiol group, leading to the formation of a fluorescent product (Kosower & Kosower, 1987).
Physical Properties Analysis
The physical properties of bromobimane, such as solubility, fluorescence characteristics, and stability, are crucial for its application in biochemical assays. Bromobimanes are generally nonfluorescent until they react with thiols, at which point they become highly fluorescent. This property is essential for their use in detecting and quantifying thiol groups in biological samples (Kosower & Kosower, 1995).
Chemical Properties Analysis
Bromobimane and its derivatives exhibit chemical properties that are particularly suited to their role in biochemical research. Their reactivity with thiols, coupled with their fluorescence upon reaction, allows for the sensitive and specific detection of thiols in complex biological samples. The chemical stability of bromobimanes, especially when stored properly, supports their widespread use in various experimental protocols (Kosower & Kosower, 1995).
Scientific Research Applications
Fluorescent Labeling of Thiols : Bromobimanes like mBBr are utilized for fluorescent labeling of biological systems, particularly for studying thiols in both small and large molecules (Kosower & Kosower, 1987).
Histochemical Detection : They are used as fluorescent labeling agents for thiol groups in semithin sections of invertebrate nervous tissue, especially gastropods, for demonstrating sulfur-containing neuropeptides (Danielsohn & Nolte, 2004).
Biothiol Analysis : Bromobimanes are employed in converting nonfluorescent agents into water-soluble fluorescent products, which is significant in the analysis of biothiols (Kosower & Kosower, 1995).
Urinary Thiosulphate Analysis : The analysis of urinary thiosulphate as its bromobimane complex is a method to detect hydrogen sulphide gas exposure, useful in occupational health care and forensic applications (Kangas & Savolainen, 1987).
Mitochondrial Studies : In beef heart mitochondria, bromobimane crosslinking studies suggest the importance of sulfhydryl groups in the M r 31 000 protein region for regulating ATP-synthetase activity (Zimmer, Mainka, & Heil, 1982).
Biothiol Determination : Bromobimane labeling combined with high-performance liquid chromatography (HPLC) is a powerful approach for determining low-molecular-weight biothiols (Newton & Fahey, 1995).
Fluorescent Label for IgG Fragments : Monobromobimane is used as a new fluorescent conjugate for the Fab fragments of IgG (Matthews, 1982).
properties
IUPAC Name |
7-(bromomethyl)-1,2,6-trimethylpyrazolo[1,2-a]pyrazole-3,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O2/c1-5-7(3)12-8(4-11)6(2)10(15)13(12)9(5)14/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHEWZZJEDQVLOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=C(C(=O)N2C1=O)C)CBr)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70221609 | |
Record name | Monobromobimane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70221609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Monobromobimane | |
CAS RN |
71418-44-5 | |
Record name | Monobromobimane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71418-44-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Monobromobimane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071418445 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Monobromobimane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70221609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MONOBROMOBIMANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V23UK0CYXL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.